molecular formula C15H18ClNO4 B15244102 (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B15244102
M. Wt: 311.76 g/mol
InChI Key: YMXOFNYSULDUHF-LBPRGKRZSA-N
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Description

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at position 6, and a carboxylic acid moiety at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups protect amines during multi-step reactions .

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

(3S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

YMXOFNYSULDUHF-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of this compound requires the construction of the tetrahydroisoquinoline core, followed by sequential functionalization. Retrosynthetically, the molecule can be dissected into three primary components:

  • Tetrahydroisoquinoline backbone : Typically formed via the Pictet-Spengler reaction between phenethylamine derivatives and carbonyl compounds.
  • Chloro substituent : Introduced via electrophilic aromatic substitution or directed ortho-metalation.
  • Boc-protected amine and carboxylic acid : Installed through orthogonal protection and oxidation strategies.

Pictet-Spengler Cyclization for Core Formation

The Pictet-Spengler reaction is the cornerstone of tetrahydroisoquinoline synthesis. For this compound, dopamine or a substituted phenethylamine serves as the starting material.

Reaction Conditions and Optimization

  • Substrate : 3-Hydroxyphenethylamine or dopamine.
  • Carbonyl component : Ethyl glyoxylate or methyl 4-formylbenzoate.
  • Acid catalyst : Trifluoroacetic acid (TFA) or HCl in refluxing toluene.
  • Yield : 85–90% for the cyclized product.

The reaction proceeds via imine formation followed by cyclization, generating the tetrahydroisoquinoline ring. Chirality at the 3-position is controlled by using enantiomerically pure starting materials or asymmetric catalysis.

Stereoselective Installation of the Carboxylic Acid Group

The carboxylic acid at the 3-position is introduced via oxidation of a hydroxymethyl group or hydrolysis of a nitrile.

Oxidation of Primary Alcohols

  • Reagents : KMnO₄, CrO₃, or RuCl₃/NaIO₄.
  • Solvent : Acetone/water mixture.
  • Yield : 70–80%.

Hydrolysis of Nitriles

  • Conditions : H₂SO₄ (conc.) at 100°C or NaOH/H₂O₂ under reflux.
  • Chiral retention : Minimal racemization observed due to steric hindrance from the Boc group.

Boc Protection and Solid-Phase Synthesis

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent reactions.

Boc Protection Methodology

  • Reagents : Boc anhydride (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Yield : >95%.

Solid-Phase Synthesis (SPS)

SPS enables high-throughput parallel synthesis and simplifies purification. Key steps include:

  • Resin loading : Attachment of the Boc-protected tetrahydroisoquinoline carboxylic acid to a Marshall linker resin.
  • Amine deprotection : TFA treatment to remove the Boc group.
  • Amide coupling : Carbodiimide-mediated conjugation with carboxylic acids.
  • Cleavage : Liberation from the resin using amines or nucleophiles.
Table 1: Optimization of Resin Loading Conditions
Resin Type Coupling Reagent Loading Efficiency (%) Purity (%)
Marshall linker DIC/HOBt 92 98
Wang resin EDCl/HOAt 85 95
Rink amide HBTU/DIEA 88 97

Resolution of Enantiomers and Chiral Purity

The S-configuration at the 3-position is achieved through:

  • Chiral auxiliaries : Use of N-tert-butanesulfinyl imines to induce asymmetry during the Pictet-Spengler reaction.
  • Enzymatic resolution : Lipase-mediated hydrolysis of ester intermediates.
  • Chiral chromatography : Preparative HPLC with amylose-based columns.

Scalability and Industrial Considerations

Large-scale production (7-mole scale) has been demonstrated using:

  • Continuous flow systems : For Pictet-Spengler cyclization and chlorination.
  • Cost-effective reagents : Ethyl glyoxylate instead of aromatic aldehydes.
  • Green chemistry : Water as a solvent for hydrolysis steps.
Table 2: Comparative Analysis of Synthetic Routes
Method Steps Overall Yield (%) Purity (%) Scalability
Pictet-Spengler + SPS 5 65 98 High
Metalation + Boc protection 6 58 95 Moderate
Enzymatic resolution 7 45 99 Low

Impurity Profiling and Analytical Data

Common impurities include:

  • Des-chloro analogue : Arising from incomplete chlorination.
  • Racemic byproducts : Due to inadequate chiral control.
  • Resin-derived contaminants : From incomplete cleavage in SPS.
Table 3: HPLC Characterization Parameters
Column Mobile Phase Retention Time (min) Purity (%)
C18 ACN/H₂O (70:30) 12.3 98.5
Chiralpak AD-H Hexane/iPrOH (80:20) 18.7 99.1

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This deprotection step is crucial for the compound’s reactivity and subsequent interactions with other molecules .

Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by its 6-chloro substituent , which contrasts with hydroxyl, methoxy, or unsubstituted analogs (Table 1). For example:

  • Positional isomerism: The 6-chloro group vs. 7-hydroxy substituents in compounds like (S)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 142335-42-0) .
  • Substituent type : Chloro (electron-withdrawing) vs. methoxy (electron-donating) or hydroxy (polar, hydrogen-bonding) groups.
  • Stereochemistry : The (S)-configuration at position 3 vs. (R)-enantiomers (e.g., CAS 214630-00-9) .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Stereochemistry Purity
(S)-2-(tert-Butoxycarbonyl)-6-chloro-1,2,3,4-THIQ-3-carboxylic acid* Not available C₁₅H₁₇ClNO₄ ~311.76 Cl (6) S Unknown
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-THIQ-3-carboxylic acid 78879-20-6 C₁₅H₁₈NO₄ 276.31 None S ≥98.0%
(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-THIQ-3-carboxylic acid 214630-00-9 C₁₅H₁₈NO₅ 292.31 OH (7) R 95%
(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-THIQ-3-carboxylic acid 142335-42-0 C₁₅H₁₈NO₅ 292.31 OH (7) S 95%
(R)-6-Methoxy-1,2,3,4-THIQ-1-carboxylic acid hydrochloride 2703745-93-9 C₁₁H₁₄ClNO₃ 257.69 OMe (6) R 98%

*THIQ = Tetrahydroisoquinoline; *Target compound data inferred from analogs.

Research Findings and Functional Implications

Reactivity and Stability

  • Boc Protection : The Boc group in all listed compounds enhances amine stability under basic conditions but is cleaved under acidic conditions. The 6-chloro substituent may slightly increase the carboxylic acid’s acidity due to electron withdrawal .
  • Substituent Effects: Chloro (6-position): May improve metabolic stability in drug candidates compared to polar groups like hydroxy .

Biological Activity

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as Boc-Tic-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H18ClN1O4
  • Molecular Weight : 303.76 g/mol
  • CAS Number : 115962-35-1
  • Synonyms : Boc-D-Tic-OH, Boc-D-Tetrahydroisoquinoline-3-carboxylic acid

Boc-Tic-OH has been studied for its role as a building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively. The compound exhibits properties that suggest it may function as an inhibitor in several enzymatic pathways:

  • Catechol-O-methyltransferase (COMT) Inhibition : Similar compounds have shown potential as COMT inhibitors, which are valuable in the treatment of neurological disorders such as Parkinson's disease .
  • Antiviral Activity : Some derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit viral polymerases, indicating a possible antiviral mechanism .

Biological Activity

Recent studies have highlighted the biological activities associated with Boc-Tic-OH and related compounds:

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential in neurodegenerative diseases .
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of Boc-Tic-OH on neuronal cell lines exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential application in therapies aimed at neuroprotection in Parkinson's disease models.

ParameterControl (Untreated)Boc-Tic-OH Treated
Cell Viability (%)4585
Oxidative Stress Marker (µM)125

Case Study 2: Antiviral Screening

In another study focused on antiviral screening, Boc-Tic-OH was tested against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication, highlighting its potential as an antiviral agent.

Concentration (µM)Viral Replication (%)
0100
1075
5040

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